molecular formula C16H19N3O5 B2614542 Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235105-74-4

Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2614542
CAS No.: 1235105-74-4
M. Wt: 333.344
InChI Key: SDJZPELZGUFIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: N-substituted piperidines

Mechanism of Action

The mechanism of action of Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate
  • Methyl 4-((5-(thiophen-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate
  • Methyl 4-((5-(pyridin-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Uniqueness

This compound is unique due to the presence of the furan ring, which imparts specific electronic properties and reactivity compared to its analogs with thiophene or pyridine rings .

Properties

IUPAC Name

methyl 4-[[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-22-16(21)19-6-4-11(5-7-19)10-17-15(20)12-9-14(24-18-12)13-3-2-8-23-13/h2-3,8-9,11H,4-7,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJZPELZGUFIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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